molecular formula C11H6ClFN4 B1472682 3-Amino-6-(4-chloro-2-fluorophenyl)pyrazine-2-carbonitrile CAS No. 1621413-91-9

3-Amino-6-(4-chloro-2-fluorophenyl)pyrazine-2-carbonitrile

Cat. No. B1472682
CAS RN: 1621413-91-9
M. Wt: 248.64 g/mol
InChI Key: IJMPNLZGZADXOJ-UHFFFAOYSA-N
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Description

3-Amino-6-(4-chloro-2-fluorophenyl)pyrazine-2-carbonitrile , also known by its chemical formula C₁₀H₅ClFN₄ , is a heterocyclic compound with intriguing pharmacological potential. Its structure comprises a pyrazine ring substituted with an amino group, a cyano group, and a chloro-fluoro-substituted phenyl ring. This compound falls within the class of diazines, which have been extensively studied for their diverse biological activities .


Synthesis Analysis

Several synthetic approaches have been explored to prepare pharmacologically active diazines, including pyrimidines (non-fused substituted forms). While I don’t have specific papers on this exact compound, I can highlight general strategies used for synthesizing diazines. These methods involve cyclization reactions, functional group transformations, and scaffold decoration. Researchers have developed novel synthetic methodologies to enhance druglikeness and ADME-Tox properties .


Molecular Structure Analysis

properties

IUPAC Name

3-amino-6-(4-chloro-2-fluorophenyl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-6-1-2-7(8(13)3-6)10-5-16-11(15)9(4-14)17-10/h1-3,5H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMPNLZGZADXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=C(C(=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(4-chloro-2-fluorophenyl)pyrazine-2-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 3-amino-6-bromopyrazine-2-carbonitrile (2.00 g, 9.55 mmol) in 1,4-dioxane (48 mL), were added (4-chloro-2-fluorophenyl)boronic acid (1.66 g, 9.55 mmol) and aqueous Na2CO3 (2 M, 24 mL, 48 mmol) and the reaction mixture sparged with N2 gas for 10 min. Pd(dppf)Cl2.CH2Cl2 (0.349 g, 0.477 mmol) was then added and the reaction mixture sparged for an additional 10 min with N2 gas. The reaction vessel was sealed and heated for 3 hours at 80° Celsius. The mixture was cooled to rt, filtered through celite, and the filter cake washed with EtOAc (300 mL). The filtrate was washed with a 1:1 mixture of brine/H2O (2×100 mL). The organic phase was concentrated to dryness and subjected to FCC to give the title compound (1.99 g, 84%). MS (ESI): mass calcd. for C11H6ClFN4, 248.03; m/z found 249.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.67 (d, J=2.0, 1H), 7.83 (m, 1H), 7.25-7.08 (m, 2H), 5.36 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0.349 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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